molecular formula C19H18ClN5O3 B14107324 6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B14107324
M. Wt: 399.8 g/mol
InChI Key: WKBYRMAUSADJMC-UHFFFAOYSA-N
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Description

8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a compound with increased hydrogen content.

Scientific Research Applications

8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target and the compound’s binding affinity. The exact pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione apart is its unique combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for specific interactions that may not be possible with other similar compounds, making it a valuable subject of study.

Properties

Molecular Formula

C19H18ClN5O3

Molecular Weight

399.8 g/mol

IUPAC Name

6-(3-chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H18ClN5O3/c1-10-8-23-15-16(22(4)19(28)24(17(15)27)9-11(2)26)21-18(23)25(10)14-7-5-6-13(20)12(14)3/h5-8H,9H2,1-4H3

InChI Key

WKBYRMAUSADJMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=C(C(=CC=C4)Cl)C)N(C(=O)N(C3=O)CC(=O)C)C

Origin of Product

United States

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